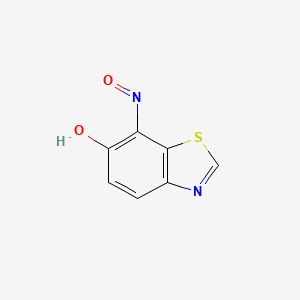

7-Nitroso-1,3-benzothiazol-6-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79885-16-8 |

|---|---|

Molecular Formula |

C7H4N2O2S |

Molecular Weight |

180.19 g/mol |

IUPAC Name |

7-nitroso-1,3-benzothiazol-6-ol |

InChI |

InChI=1S/C7H4N2O2S/c10-5-2-1-4-7(6(5)9-11)12-3-8-4/h1-3,10H |

InChI Key |

XAKFGRRJXKCVJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1N=CS2)N=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 7 Nitroso 1,3 Benzothiazol 6 Ol

Reactivity Profiles of the Nitroso Functional Group

The nitroso moiety (-N=O) is a versatile functional group known to participate in a variety of chemical reactions. Its reactivity in 7-Nitroso-1,3-benzothiazol-6-ol is influenced by the electronic effects of the fused thiazole (B1198619) ring and the adjacent hydroxyl group.

Reduction Pathways and Products

The reduction of aromatic nitroso compounds can lead to a range of products depending on the reducing agent and reaction conditions. Generally, the reduction of a nitroso group can proceed through several stages, ultimately yielding an amino group.

For aromatic nitro compounds, which are structurally related to nitroso compounds, a variety of reducing agents are employed. wikipedia.org These include catalytic hydrogenation with agents like Raney nickel or palladium-on-carbon, as well as chemical reductions using iron in acidic media, sodium hydrosulfite, or tin(II) chloride. wikipedia.org The reduction of 4-nitrophenol, a compound with a similar substitution pattern to the target molecule, has been extensively studied and typically yields 4-aminophenol. acs.orgmdpi.com In some cases, the reduction can be controlled to yield intermediate products. For instance, the reduction of nitroarenes can be stopped at the hydroxylamine (B1172632) stage using specific reagents like zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org

Based on these established reduction pathways for related compounds, the reduction of this compound is expected to proceed as follows:

| Reagent/Condition | Probable Product |

| Strong reducing agents (e.g., Sn/HCl, H₂/Pd-C) | 7-Amino-1,3-benzothiazol-6-ol |

| Milder reducing agents | 7-(Hydroxyamino)-1,3-benzothiazol-6-ol |

It is important to note that the specific products and yields would need to be determined experimentally for this compound.

Oxidation Reactions of the Nitroso Moiety

The nitroso group can be oxidized to a nitro group (-NO₂). This transformation is a common reaction for aromatic nitroso compounds. The oxidation of p-nitrosophenol to p-nitrophenol by nitric acid has been studied, indicating that such oxidations are feasible. rsc.orgacs.org Various oxidizing agents can be employed for this purpose. For instance, hydrogen peroxide in the presence of a catalyst has been used to oxidize aromatic amines to their corresponding nitroso compounds, and further oxidation to the nitro derivatives is also possible. unb.ca

Therefore, the oxidation of this compound would likely yield 7-Nitro-1,3-benzothiazol-6-ol.

Reaction Scheme:

This compound + [O] → 7-Nitro-1,3-benzothiazol-6-ol

Common oxidizing agents that could potentially be used include hydrogen peroxide, nitric acid, or other peroxy acids. The specific conditions would need to be optimized to achieve a high yield of the desired product and to avoid potential side reactions, such as the oxidation of the phenol (B47542) group. libretexts.org

Coupling and Condensation Reactions (e.g., Azo Dye Formation)

Azo dyes are a significant class of organic colorants characterized by the presence of an azo group (-N=N-). nih.gov These are typically synthesized through a diazotization reaction of a primary aromatic amine followed by coupling with an electron-rich coupling component, such as a phenol or another aromatic amine. nih.govcuhk.edu.hk

While this compound itself is not a primary aromatic amine, it could potentially be a precursor for azo dye synthesis. If the nitroso group is first reduced to a primary amino group to form 7-Amino-1,3-benzothiazol-6-ol, this resulting compound could then undergo diazotization and coupling to form an azo dye. The synthesis of azo dyes from 2-amino benzothiazole (B30560) derivatives is a known process. researchgate.net

Alternatively, nitroso compounds can sometimes participate in condensation reactions. For example, the condensation of nitroso derivatives with primary amines can lead to the formation of azo compounds. nih.gov

Hypothetical Azo Dye Synthesis Pathway:

Reduction: this compound → 7-Amino-1,3-benzothiazol-6-ol

Diazotization: 7-Amino-1,3-benzothiazol-6-ol + NaNO₂/HCl → Diazonium salt

Azo Coupling: Diazonium salt + Coupling Agent (e.g., Naphthalen-2-ol) → Azo Dye

The resulting azo dye would incorporate the 1,3-benzothiazol-6-ol moiety, and its color would depend on the specific coupling agent used.

Nitrosative Cleavage and Rearrangement Processes

Aromatic nitroso compounds can undergo various rearrangement reactions. One of the most well-known is the Fischer-Hepp rearrangement, where an aromatic N-nitrosoamine rearranges to a C-nitrosoaniline in the presence of an acid. wikipedia.org However, this reaction is specific to N-nitrosoamines and not directly applicable to C-nitroso compounds like this compound.

Rearrangements of nitrophenols, which are structurally similar, have been observed under strong acid conditions. For instance, o-nitrophenols can rearrange to give the p-isomer. rsc.org It is conceivable that under strongly acidic conditions, this compound could undergo some form of rearrangement, although the specific products are difficult to predict without experimental data.

Nitrosodecarboxylation, the replacement of a carboxyl group with a nitroso group, has been observed in hydroxybenzoic acids and can be accompanied by rearrangements. electronicsandbooks.com While the target molecule does not have a carboxylic acid group, this highlights the potential for rearrangements in related structures under nitrosating conditions.

Reactivity of the Hydroxyl Functional Group

The hydroxyl group (-OH) on the benzothiazole ring imparts phenolic character to the molecule, making it susceptible to electrophilic substitution reactions at the oxygen atom.

Electrophilic Substitution Reactions at the Oxygen Atom

The hydroxyl group of a phenol is a potent activating group and directs electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. byjus.comfiveable.mequora.com However, the question specifies reactions at the oxygen atom itself, which typically involve the formation of ethers or esters.

Etherification (Williamson Ether Synthesis):

In the presence of a base, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion. This phenoxide is a strong nucleophile and can react with an alkyl halide to form an ether.

Reaction Scheme:

Deprotonation: this compound + Base → 7-Nitroso-1,3-benzothiazol-6-olate

Nucleophilic Substitution: 7-Nitroso-1,3-benzothiazol-6-olate + R-X → 6-Alkoxy-7-nitroso-1,3-benzothiazole + X⁻

Esterification:

Phenols can react with acyl chlorides or acid anhydrides to form esters. This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Reaction Scheme:

This compound + RCOCl → 6-(Acyloxy)-7-nitroso-1,3-benzothiazole + HCl

The reactivity of the hydroxyl group in these reactions would be influenced by the electronic nature of the nitroso group and the benzothiazole ring system.

Nucleophilic Reactions Involving the Hydroxyl Moiety

The hydroxyl group at the 6-position of this compound is a key site for nucleophilic reactions, primarily through the oxygen atom's lone pairs of electrons. While specific studies on the etherification and esterification of this particular compound are not extensively documented in the available literature, its reactivity can be inferred from the general behavior of phenolic hydroxyl groups within heterocyclic systems.

Etherification: The formation of an ether linkage (O-alkylation) can be anticipated to proceed under standard conditions, such as the Williamson ether synthesis. This would involve the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. The reaction's feasibility would be influenced by the electron-withdrawing nature of the benzothiazole ring and the nitroso group, which would increase the acidity of the hydroxyl group, facilitating phenoxide formation.

Esterification: Similarly, esterification is a plausible transformation for the hydroxyl moiety. This could be achieved through reaction with acyl chlorides or acid anhydrides in the presence of a base catalyst, or via a Fischer esterification with a carboxylic acid under acidic conditions. The synthesis of azo-bridged benzothiazole-phenyl ester derivatives has been reported using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of dimethylaminopyridine (DMAP), demonstrating the viability of ester formation on the benzothiazole scaffold chemimpex.com.

The reactivity of the hydroxyl group is a critical aspect for the synthesis of various derivatives, potentially leading to compounds with altered physicochemical properties.

Chemical Transformations of the 1,3-Benzothiazole Heterocyclic Core

The 1,3-benzothiazole ring system is an electron-rich aromatic structure, making it susceptible to various chemical transformations. The presence of the hydroxyl and nitroso groups at the 6- and 7-positions, respectively, significantly influences the regioselectivity and rate of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of this compound, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitroso group is a deactivating, ortho-, para-directing group. The directing effects of these substituents will dictate the position of incoming electrophiles.

The hydroxyl group at C6 would strongly direct electrophiles to the C5 and C7 positions. However, the C7 position is already substituted with a nitroso group. The nitroso group at C7 would direct incoming electrophiles to the C5 and C2 positions (relative to its position). Therefore, the most likely position for electrophilic attack would be the C5 position, which is activated by the hydroxyl group and ortho to the nitroso group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation libretexts.orgmasterorganicchemistry.combyjus.com. For instance, nitration typically employs a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the electrophile masterorganicchemistry.com. The synthesis of 2,1,3-benzothiadiazoles has been achieved through regioselective substitution, highlighting the importance of substituent effects on the reactivity of the benzoid ring diva-portal.org. While specific studies on this compound are limited, the general principles of EAS on substituted benzene rings provide a framework for predicting its reactivity libretexts.orgbyjus.comwisdomlib.orgyoutube.com.

It is important to note that the reaction conditions would need to be carefully controlled to avoid unwanted side reactions, given the presence of multiple reactive sites on the molecule.

Nucleophilic aromatic substitution (NAS) reactions are less common for electron-rich aromatic systems like benzothiazole unless an activating group, such as a nitro group, is present to stabilize the intermediate Meisenheimer complex. The nitroso group at C7, being electron-withdrawing, could potentially facilitate NAS reactions, particularly at the positions ortho and para to it (C6 and C8, though C8 is part of the fused thiazole ring).

However, the presence of the electron-donating hydroxyl group at C6 would counteract this effect to some extent. The feasibility of NAS would largely depend on the nature of the attacking nucleophile and the reaction conditions. In some cases, a diazonium salt intermediate can be formed from a primary amine, which can then be displaced by a variety of nucleophiles masterorganicchemistry.com. While this is not directly applicable to the nitroso group, it illustrates a pathway for NAS on aromatic rings.

Research on the synthesis of benzothiazole derivatives has shown that nucleophilic substitution can occur, for example, on 2-bromobenzothiazoles nih.gov. This suggests that with appropriate leaving groups, NAS on the benzothiazole core is possible.

The carbon-nitrogen double bond (C=N) within the thiazole ring of the 1,3-benzothiazole core is a potential site for cycloaddition reactions. These reactions involve the concerted or stepwise combination of two π-electron systems to form a new ring. The reactivity of the C=N bond in cycloadditions would be influenced by its electronic properties, which are in turn affected by the substituents on the benzene ring.

Furthermore, 1,3-dipolar cycloadditions are another class of reactions where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. The C=N bond could serve as a dipolarophile in such reactions. Studies on the cycloaddition reactions of nitrosoarenes with alkynes have been reported, proceeding through a stepwise diradical mechanism nih.govacs.org. Although this involves the nitroso group directly rather than the C=N bond of the thiazole ring, it demonstrates the potential for cycloaddition chemistry in related systems.

Tautomeric Equilibria and Interconversion Mechanisms

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the most significant tautomeric equilibrium is the nitroso-hydroxyimino tautomerism.

The 7-nitroso-6-hydroxy substitution pattern on the benzothiazole ring allows for the existence of a tautomeric equilibrium between the nitroso-phenol form and the quinone-oxime form. This type of tautomerism is well-documented for ortho- and para-nitrosophenols researchgate.netresearchgate.netbrainly.inrsc.orgrsc.orgstackexchange.com.

The equilibrium between the two tautomers can be influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. In many cases of ortho-nitrosophenols, the quinone-oxime tautomer is found to be more stable. This increased stability is attributed to factors such as the strength of the C=N double bond in the oxime compared to the N=O double bond in the nitroso group and the potential for intramolecular hydrogen bonding in the oxime form stackexchange.com.

Computational studies on ortho-nitrosophenol have explored the relative stabilities of the tautomers researchgate.net. Similar theoretical investigations on this compound would be necessary to definitively determine the predominant tautomer and the energy barrier for interconversion. The mechanism of interconversion is believed to proceed through an intramolecular or intermolecular proton transfer.

The existence of this tautomeric equilibrium has significant implications for the chemical reactivity and spectroscopic properties of the compound. The different tautomers will exhibit distinct reactivity patterns and will have different absorption spectra, for example.

Exploration of Other Potential Tautomeric Forms within the System

The structure of this compound allows for the existence of several tautomeric forms. Besides the primary nitrosophenol form, a significant tautomer to consider is the quinone oxime form. This arises from the migration of the acidic proton from the hydroxyl group to the oxygen atom of the nitroso group, leading to the formation of a quinonoid structure with an oxime functional group.

This tautomerism is a well-documented phenomenon in nitrosophenol chemistry. acs.orgrsc.orgresearchgate.netstackexchange.com The equilibrium between the nitrosophenol and the quinone monoxime tautomers is a critical aspect of the compound's chemical identity. The relative stability of these forms is dictated by a delicate balance between the aromatic stabilization energy of the phenol form and the energetic favorability of the oxime group in the quinonoid form. stackexchange.com While the phenolic form benefits from the aromaticity of the benzene ring, the quinonoid form, though non-aromatic, can be surprisingly stable. This is partly because the oxime functional group is generally a weaker acid than a phenolic hydroxyl group, meaning it holds onto its proton more tightly. stackexchange.com

In the specific case of this compound, the presence of the fused thiazole ring introduces additional electronic and steric factors that can influence the position of the tautomeric equilibrium. The electron-withdrawing nature of the thiazole ring can affect the acidity of the phenol and the basicity of the nitroso group, thereby shifting the equilibrium.

Furthermore, one might consider the potential for quinone methide tautomers, which can arise from the isomerization of ortho-quinones. nih.govnih.gov While less common for p-nitrosophenols, the specific electronic environment of the benzothiazole system could potentially facilitate the formation of such transient species under certain conditions.

A representation of the primary tautomeric equilibrium is shown below:

| Tautomeric Form | Structural Representation | Key Features |

| This compound | (Structure not available) | Aromatic phenol ring, Nitroso group |

| Quinone Oxime Tautomer | (Structure not available) | Quinonoid ring, Oxime group |

Influence of Solvent Polarity and pH on Tautomeric Preferences

The position of the tautomeric equilibrium of this compound is highly sensitive to the surrounding chemical environment, particularly the polarity of the solvent and the pH of the medium.

Solvent Polarity:

The polarity of the solvent can significantly influence the relative stability of the tautomers. mdpi.com Generally, polar solvents are expected to favor the more polar tautomer. The nitrosophenol form, with its hydroxyl and nitroso groups, is capable of hydrogen bonding and will be well-solvated by polar protic solvents. The quinone oxime tautomer also possesses a polar character. The extent to which a change in solvent polarity shifts the equilibrium will depend on the difference in the dipole moments of the two forms. For similar systems, it has been observed that increasing solvent polarity can enhance the stability of certain tautomers. mdpi.com For instance, in nitropurine systems, the differences in energies between tautomers can be small in more polar solvents, suggesting the coexistence of multiple forms in solution.

pH of the Medium:

The pH of the solution plays a crucial role in determining the predominant tautomeric form, as it dictates the protonation state of the molecule. In acidic conditions (low pH), the equilibrium may shift to favor the protonated form of the more basic site. For nitrosophenols, the rate of nitrosation reactions is often maximal around pH 3. researchgate.net

Conversely, in basic conditions (high pH), deprotonation will occur. The phenolate (B1203915) ion of the nitrosophenol form is a key species in many reactions. nih.gov The pKa values of the phenolic hydroxyl group and the oxime group are critical in determining which proton is removed first. Typically, phenols are more acidic than oximes, suggesting that at moderately basic pH, the nitrosophenol form would deprotonate to form the phenolate. stackexchange.com This phenolate is often the reactive species in electrophilic substitution reactions.

The interplay between pH and tautomerism can be summarized as follows:

| Condition | Expected Influence on Tautomeric Equilibrium |

| Low pH (Acidic) | May favor the protonated form of the more basic tautomer. |

| Neutral pH | A dynamic equilibrium between the nitrosophenol and quinone oxime forms is expected. |

| High pH (Basic) | Deprotonation to form the phenolate of the nitrosophenol is likely, which can be a key reactive intermediate. |

Kinetic and Thermodynamic Aspects of Reaction Pathways

The reactivity of this compound is governed by the kinetic and thermodynamic parameters of its potential reaction pathways. The nitrosation of phenols, a key reaction for the synthesis of such compounds, has been the subject of kinetic studies. researchgate.netresearchgate.netfao.org

Kinetics:

The rate of formation of nitrosophenols from phenols and a nitrosating agent (like nitrous acid) is dependent on several factors, including the concentrations of the reactants, pH, and the presence of substituents on the phenol ring. researchgate.netnih.gov Kinetic studies on phenol nitrosation have shown that the reaction is often initiated by an attack of a nitrosating species on the phenol. researchgate.net The reaction rate is typically pH-dependent, with a maximum rate observed in acidic conditions (around pH 3). researchgate.net This is because the formation of the active nitrosating agent, the nitrosonium ion (NO+), is favored at lower pH.

For this compound, the electron-donating character of the hydroxyl group and the electronic properties of the benzothiazole ring system will influence the rate of both its formation and its subsequent reactions. Electron-donating groups on the phenolic ring generally increase the rate of C-nitrosation. researchgate.net

Thermodynamics:

In reactions, the relative energies of intermediates and transition states dictate the reaction pathway. For instance, in the nitrosation of phenols, the formation of an initial O-nitrosated species followed by rearrangement to the C-nitrosated product is a possible mechanism. nih.gov The thermodynamics of this rearrangement would be a key factor.

The following table outlines some of the key kinetic and thermodynamic considerations for the reaction pathways of this compound:

| Aspect | Influencing Factors | Significance |

| Kinetics | pH, Reactant Concentrations, Temperature, Substituent Effects | Determines the rate of formation and reaction of the compound. |

| Thermodynamics | Relative Stabilities of Tautomers and Products, Enthalpy and Entropy of Reaction | Dictates the position of equilibria and the feasibility of reaction pathways. |

Spectroscopic and Advanced Analytical Characterization of 7 Nitroso 1,3 Benzothiazol 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7-Nitroso-1,3-benzothiazol-6-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques would be employed for a complete structural assignment.

¹H-NMR Analysis for Proton Environments and Coupling Patterns

The ¹H-NMR spectrum of this compound is predicted to display distinct signals corresponding to each of its non-equivalent protons. The benzothiazole (B30560) ring system, substituted with a hydroxyl and a nitroso group, will exhibit characteristic chemical shifts influenced by the electronic effects of these substituents.

The predicted ¹H-NMR spectrum would show three aromatic protons and one hydroxyl proton. The proton on the thiazole (B1198619) ring (H-2) is expected to appear as a singlet at the most downfield position among the ring protons, typically in the range of 8.8-9.2 ppm, due to the deshielding effect of the adjacent sulfur and nitrogen atoms. chemicalbook.com The two remaining protons on the benzene (B151609) ring (H-4 and H-5) would likely appear as doublets, with their exact chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing nitroso group. The H-5 proton, being ortho to the electron-donating hydroxyl group, is expected to be more shielded and thus appear at a lower chemical shift (around 6.8-7.2 ppm) compared to the H-4 proton (around 7.5-7.9 ppm), which is ortho to the electron-withdrawing nitroso group. The hydroxyl proton (-OH) is anticipated to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically in the range of 5-10 ppm.

Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.8 - 9.2 | Singlet |

| H-4 | 7.5 - 7.9 | Doublet |

| H-5 | 6.8 - 7.2 | Doublet |

| 6-OH | 5.0 - 10.0 | Broad Singlet |

¹³C-NMR for Carbon Skeleton Determination

The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected, corresponding to the seven carbon atoms of the benzothiazole ring system. The chemical shifts of these carbons are influenced by the electronegativity of the neighboring atoms and the resonance effects of the substituents.

The carbon of the thiazole ring (C-2) is predicted to be the most deshielded among the ring carbons, appearing in the range of 150-160 ppm. chemicalbook.comspectrabase.com The carbons attached to the hydroxyl (C-6) and nitroso (C-7) groups would also be significantly affected. C-6 is expected to be shielded by the electron-donating hydroxyl group, with a predicted chemical shift around 140-150 ppm. Conversely, C-7, attached to the electron-withdrawing nitroso group, would be deshielded, appearing in a similar range of 145-155 ppm. The remaining carbon atoms of the benzene ring (C-4, C-5, C-3a, and C-7a) would have chemical shifts in the aromatic region (110-140 ppm), with their precise values determined by the combined electronic effects of the substituents. mdpi.com

Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 160 |

| C-4 | 115 - 125 |

| C-5 | 110 - 120 |

| C-6 | 140 - 150 |

| C-7 | 145 - 155 |

| C-3a | 130 - 140 |

| C-7a | 125 - 135 |

¹⁵N-NMR for Nitrogen Atom Characterization

¹⁵N-NMR spectroscopy, although less common due to the low natural abundance of the ¹⁵N isotope, provides direct information about the nitrogen atoms in a molecule. For this compound, two nitrogen signals would be expected: one for the thiazole nitrogen and one for the nitroso nitrogen. The chemical shift of the thiazole nitrogen is anticipated to be in the typical range for heterocyclic aromatic systems. The nitroso nitrogen, however, is known to have a very wide chemical shift range, often appearing at very high frequencies. This makes ¹⁵N-NMR a particularly useful technique for confirming the presence of the nitroso group.

Application of Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbons. columbia.educolumbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H-2, H-4, and H-5 to their corresponding carbons (C-2, C-4, and C-5). This would provide a definitive assignment of these protonated carbons. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.educolumbia.edu This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between different parts of the molecule. For instance, the H-2 proton would show correlations to C-3a and C-7a, while the H-4 and H-5 protons would show correlations to neighboring carbons, including the quaternary carbons C-6, C-7, C-3a, and C-7a. These long-range correlations are instrumental in assembling the complete molecular structure. nih.govlibretexts.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups and the benzothiazole ring system.

The most prominent and diagnostic peaks would be those associated with the hydroxyl and nitroso groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N=O stretching vibration of the nitroso group typically appears as a strong band in the range of 1500-1600 cm⁻¹. The C=N stretching vibration of the thiazole ring is expected to be observed around 1600-1650 cm⁻¹. tandfonline.com The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would give rise to multiple bands in the 1450-1600 cm⁻¹ region. researchgate.net The C-S stretching vibration of the thiazole ring is generally weaker and appears in the fingerprint region, typically around 600-800 cm⁻¹.

Predicted FT-IR Data for this compound

| Functional Group/Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=N Stretch (thiazole) | 1600 - 1650 | Medium to Strong |

| N=O Stretch (nitroso) | 1500 - 1600 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-S Stretch (thiazole) | 600 - 800 | Weak to Medium |

Raman Spectroscopy

Raman spectroscopy would serve as a valuable tool for characterizing this compound by providing detailed information about its molecular vibrations. This non-destructive technique relies on the inelastic scattering of monochromatic light, revealing specific vibrational modes of the molecule's functional groups and skeletal structure.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule and identifying its chromophoric groups. The chromophores in this compound, which are the parts of the molecule that absorb light, include the nitroso group and the benzothiazole ring system.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. Aromatic nitroso compounds typically exhibit a weak absorption in the visible region (around 700-800 nm) due to the n→π* transition of the nitroso group, which is responsible for their characteristic blue or green color. at.ua More intense absorptions are expected in the UV region. For instance, N-nitrosamines generally show a high-intensity band around 235 nm and a lower intensity band around 365 nm. pw.edu.pl The benzothiazole moiety itself absorbs in the UV region. The exact position and intensity of these absorption maxima (λmax) would be influenced by the solvent polarity and the electronic interaction between the nitroso group, the hydroxyl group, and the benzothiazole ring.

Fluorescence and Phosphorescence Spectroscopy

Fluorescence and phosphorescence spectroscopy measure the emission of light from a molecule after it has absorbed light. While many aromatic compounds fluoresce, nitroaromatic compounds are often non-fluorescent or weakly fluorescent because the nitro group can quench fluorescence through efficient intersystem crossing to the triplet state. nih.gov

However, the specific fluorescence properties of this compound would depend on the interplay of the electron-withdrawing nitroso group and the electron-donating hydroxyl group on the benzothiazole ring. It is possible that the compound could exhibit some level of fluorescence. If it does, a fluorescence spectrum would show an emission peak at a longer wavelength than the absorption maximum. The quantum yield and lifetime of the fluorescence would provide further insights into the molecule's excited state dynamics. Phosphorescence, which is emission from the triplet state at even longer wavelengths, might also be observable, particularly at low temperatures. The study of fluorophore-labeled S-nitrosothiols has shown that fluorescence can be significantly enhanced upon the removal of the nitroso group, a principle that could be relevant in analytical applications. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound (C₇H₄N₂O₂S), high-resolution mass spectrometry would be used to confirm its exact molecular weight.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for N-nitrosamines include the loss of the NO radical (a loss of 30 Da) and the loss of an OH radical (a loss of 17 Da). nih.govresearchgate.net For aromatic nitroso compounds, fragmentation of the aromatic ring would also be observed. The specific fragmentation pattern of this compound would be unique and could be used to confirm the connectivity of the atoms within the molecule. Tandem mass spectrometry (MS/MS) could be employed to further elucidate the fragmentation pathways by isolating and fragmenting specific ions. nih.gov

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the planarity of the benzothiazole ring system and the orientation of the nitroso and hydroxyl substituents. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice. While no specific crystal structure data for this compound is available, studies on other benzothiazole derivatives have provided detailed structural information that serves as a reference for this class of compounds. researchgate.netresearchgate.netjyoungpharm.orgnih.gov

Advanced Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC)

Chromatographic techniques are essential for separating the compound of interest from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) would be the preferred method for the analysis and purification of this compound due to its non-volatile nature. A reversed-phase HPLC method, likely using a C18 column, could be developed. scirp.orgresearchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with potential additives like formic acid or trifluoroacetic acid to improve peak shape. sigmaaldrich.com A UV detector set to one of the compound's absorption maxima would be used for detection. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Gas Chromatography (GC) may be less suitable for the direct analysis of this compound due to its potential thermal lability. Many nitroso compounds can decompose at the high temperatures used in GC injection ports. epa.gov However, if the compound is sufficiently volatile and thermally stable, a GC method could be developed. A specialized detector, such as a Thermal Energy Analyzer (TEA), which is highly specific for nitroso compounds, could be used for sensitive and selective detection. nih.govchromatographyonline.comscilit.com Alternatively, derivatization to a more volatile and stable compound could be employed prior to GC analysis.

Computational and Theoretical Investigations of 7 Nitroso 1,3 Benzothiazol 6 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov Such calculations provide deep insights into the behavior of chemical compounds. However, specific DFT studies focused on 7-Nitroso-1,3-benzothiazol-6-ol have not been identified in the surveyed literature.

The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of a molecule. For the parent compound, 1,3-benzothiazol-6-ol, DFT calculations have been used to study its electronic properties in the context of corrosion inhibition, where HOMO and LUMO electron density distributions were analyzed. researchgate.net However, no published data is available for the HOMO-LUMO energy gap or the specific frontier molecular orbital analysis of this compound.

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. Conformational analysis further explores the different spatial arrangements (conformers) and their relative energies. While computational studies on other benzothiazole (B30560) derivatives have included geometry optimization, specific conformational analyses and optimized geometries for this compound are not documented in the available scientific literature. researchgate.netmdpi.com

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. These calculated frequencies can then be correlated with experimental spectra to confirm the molecular structure. For some benzothiazole derivatives, vibrational frequencies have been calculated and reported. mdpi.com However, there are no specific published vibrational frequency calculations for this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a valuable tool for confirming molecular structures. mdpi.com Theoretical calculations of 1H and 13C NMR chemical shifts have been successfully used to interpret experimental spectra for various benzothiazole derivatives. mdpi.com Despite the utility of this method, predicted NMR chemical shifts for this compound have not been found in the reviewed literature.

Theoretical Study of Tautomeric Equilibria and Energy Barriers

Tautomers are isomers of a compound that readily interconvert, and their equilibrium is a key aspect of their chemistry. Theoretical studies can calculate the relative energies of different tautomers and the energy barriers between them, providing insight into their stability and interconversion rates. nih.gov The introduction of a nitroso group can lead to complex tautomeric possibilities, including nitroso-oxime tautomerism. rsc.org While theoretical studies on the tautomerism of related heterocyclic systems like 1,5,6,7-tetrahydro-4H-indazol-4-ones exist, a specific theoretical investigation into the tautomeric equilibria of this compound is not available in the scientific literature. nih.gov

Elucidation of Reaction Mechanisms via Transition State Modeling

Computational chemistry allows for the detailed study of reaction pathways by modeling the transition states, which are high-energy structures that connect reactants and products. This provides a deep understanding of the reaction mechanism and kinetics. While computational chemistry has been used to rationalize reactions involving C-nitroso species, no studies were found that specifically model the reaction mechanisms or transition states involving this compound. rsc.orgnih.gov

Computational Analysis of Solvent Effects on Molecular Properties and Reactivity

A computational analysis of solvent effects on this compound would theoretically be performed using methods like the Polarizable Continuum Model (PCM) within a DFT framework. This approach models the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments (e.g., a non-polar solvent like toluene (B28343) versus a polar solvent like water or ethanol).

Such a study would typically investigate:

Geometric Parameters: How bond lengths and angles change in response to solvent polarity.

Electronic Properties: The effect of the solvent on the molecule's dipole moment, which influences its solubility and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): Changes in the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. Solvent polarity can stabilize these orbitals to different extents, thereby tuning the energy gap.

Reactivity Descriptors: Calculation of global reactivity indices such as electronegativity, chemical hardness, and softness in various solvents to predict how the molecule's reactivity is influenced by its environment.

Without specific research, no data can be presented for this compound.

Simulation of Spectroscopic Properties for Experimental Data Interpretation

The simulation of spectroscopic properties is a powerful tool for validating experimental findings and assigning spectral features. For this compound, this would involve:

UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is the standard method for simulating electronic absorption spectra. The calculations would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption bands. These theoretical spectra are crucial for understanding the electronic transitions within the molecule, such as π→π* or n→π* transitions, and how they are affected by the nitroso and hydroxyl functional groups.

Infrared (IR) Spectra: DFT calculations are used to predict the vibrational frequencies of the molecule. By analyzing the computed IR spectrum, specific peaks can be assigned to the stretching and bending modes of functional groups, such as the N=O stretch of the nitroso group, the O-H stretch of the phenol (B47542), and various vibrations of the benzothiazole ring system. This aids in the structural elucidation of the compound.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, help in the definitive assignment of signals to specific atoms in the molecule.

As no specific studies simulating the spectroscopic properties of this compound have been identified, no comparative data can be compiled or presented.

Advanced Research Applications in Chemical Science

Role as a Synthetic Building Block for Complex Chemical Architectures

The intrinsic reactivity of its functional groups makes 7-Nitroso-1,3-benzothiazol-6-ol a promising synthetic building block for the construction of more complex molecules. The hydroxyl group can readily undergo nucleophilic substitution reactions with various electrophiles, allowing for the introduction of diverse functionalities and the extension of the molecular framework. Concurrently, the nitroso group is known to participate in redox reactions and can act as either an electron donor or acceptor, providing another reactive handle for synthetic transformations.

The benzothiazole (B30560) core itself is a privileged scaffold in medicinal and materials chemistry, and derivatives of this compound can be synthesized through several established routes. Condensation reactions between 2-aminothiophenols and appropriate carbonyl compounds, followed by nitrosation, are a common strategy. This versatility allows chemists to design and construct novel derivatives with tailored properties by modifying the core structure or the functional groups.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Type of Reaction | Potential Reagents | Resulting Structure |

| Hydroxyl (-OH) | Etherification | Alkyl halides, Tosylates | O-Alkylated derivatives |

| Hydroxyl (-OH) | Esterification | Acyl chlorides, Anhydrides | O-Acylated derivatives |

| Nitroso (-N=O) | Reduction | Reducing agents (e.g., SnCl₂) | Amino derivatives |

| Nitroso (-N=O) | Condensation | Active methylene (B1212753) compounds | Azo-methine derivatives |

| Aromatic Ring | Electrophilic Substitution | Halogenating agents, Nitrating agents | Ring-functionalized derivatives |

Exploration in Materials Science and Organic Functional Materials

The benzothiazole moiety is a well-known chromophore, and its incorporation into larger conjugated systems often leads to materials with interesting photophysical properties. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitroso) groups on the benzothiazole ring of this compound suggests its potential as a precursor for push-pull chromophores, which are essential for nonlinear optical (NLO) materials.

Derivatives of benzothiazole are actively researched for their NLO properties, with some showing third-order NLO polarizability significantly larger than standard materials. nih.gov The strategic modification of this compound could lead to the development of novel organic dyes and pigments with applications in optoelectronics and photonics. For instance, azo dyes synthesized from benzothiazole precursors have been shown to exhibit interesting solvatochromic properties and are used in various technological applications. nih.govchemicalbook.com The synthesis of azo dyes often involves the diazotization of an amino-benzothiazole, a derivative that can be readily obtained by the reduction of the nitroso group in this compound.

Furthermore, the ability of nitroso compounds to form complexes and self-assemble can be exploited in the creation of functional thin films and sensors.

Table 2: Potential Optical Properties of Functional Materials Derived from this compound

| Material Type | Potential Application | Key Structural Feature | Relevant Property |

| Azo Dyes | Textile dyeing, Optical data storage | Extended π-conjugation via azo linkage | Strong absorption in the visible spectrum |

| Push-Pull Chromophores | Nonlinear optics, Electro-optic modulators | Donor-π-acceptor architecture | High hyperpolarizability (β) |

| Fluorescent Probes | Cellular imaging, Sensing | Extended aromatic system | Tunable emission wavelengths |

Development of Chemical Probes for Investigating Reaction Mechanisms

Aromatic C-nitroso compounds serve as excellent models for studying reaction mechanisms in the solid state. The dimerization of nitroso monomers to form azodioxy dimers involves the formation of a single N-N bond, providing a simple system to probe the kinetics and thermodynamics of solid-state reactions. These dimers can often be dissociated back to the monomeric nitroso compounds by photolysis at low temperatures.

By studying the thermal re-dimerization of this compound, researchers could gain insights into topotactic control, the influence of crystal packing on reactivity, and the role of surface defects in initiating solid-state transformations. The spectroscopic differences between the nitroso monomer (with a characteristic N=O stretching frequency in the IR spectrum) and the dimer allow for real-time monitoring of the reaction progress. This makes this compound a potential candidate for use as a chemical probe to understand the fundamental principles governing reactivity in organized media.

Applications in Catalysis and Ligand Design for Metal Complexes

The benzothiazole scaffold is a common feature in ligands used for coordination chemistry. The nitrogen and sulfur heteroatoms of the thiazole (B1198619) ring can act as donor atoms for a wide range of transition metals. The resulting metal complexes have shown significant promise in various catalytic applications. The introduction of a nitroso group and a hydroxyl group provides additional coordination sites, allowing for the design of polydentate ligands.

Metal complexes of benzothiazole derivatives have been explored for their catalytic activity in various organic transformations. nih.gov The electronic properties of the benzothiazole ligand, which can be tuned by substituents like the nitroso and hydroxyl groups, can influence the catalytic activity and selectivity of the metal center. For instance, the chelation of a metal ion by a ligand derived from this compound could enhance the metal's Lewis acidity or alter its redox potential, making it a more effective catalyst.

Design and Synthesis of Novel Functional Molecules with Specific Chemical Properties

The versatile synthetic handles on this compound allow for the rational design and synthesis of novel functional molecules with precisely tailored chemical properties. By strategically modifying the core structure, researchers can fine-tune the electronic, optical, and recognition properties of the resulting molecules.

For example, the benzothiazole unit is a key component in molecules designed for their biological activity. While this article excludes biological applications, the underlying principles of molecular design are relevant. The ability to create libraries of derivatives from a single precursor like this compound is a powerful tool in the discovery of new functional materials. The synthesis of novel benzothiazole-based 1,3,4-thiadiazole (B1197879) derivatives has been reported, showcasing the modular approach to designing complex molecular architectures from simpler benzothiazole building blocks. This highlights the potential of this compound as a starting point for creating a diverse range of functional molecules for various chemical applications.

Future Research Directions and Methodological Challenges

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods that can be resource-intensive and generate hazardous waste. airo.co.in Consequently, a major focus of future research is the development of sustainable and green chemistry approaches for the synthesis of 7-Nitroso-1,3-benzothiazol-6-ol. This involves exploring eco-friendly alternatives to conventional synthetic routes. airo.co.inresearchgate.net Key areas of investigation include the use of renewable starting materials, less toxic reagents, and more energy-efficient reaction conditions. airo.co.in

Several green strategies are being explored for the synthesis of the broader benzothiazole class, which could be adapted for this compound. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. airo.co.innih.gov

Solvent-free reactions: Eliminating solvents reduces waste and potential environmental contamination. airo.co.inresearchgate.net

Use of eco-friendly catalysts: Research is ongoing into catalysts like silica (B1680970) sulfuric acid and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) that are reusable and less hazardous. researchgate.netbohrium.com

Visible-light-promoted synthesis: This method utilizes light as an energy source, offering a more sustainable alternative to thermal heating. mdpi.com

Exploration of Unprecedented Reactivity Pathways and Transformations

Understanding the full range of chemical reactions that this compound can undergo is crucial for unlocking its potential. Future research will delve into exploring unprecedented reactivity pathways and transformations of this molecule. The nitroso group is known to be reactive and can participate in a variety of chemical reactions. nih.gov Similarly, the benzothiazole core offers multiple sites for functionalization. nih.gov

Investigations may focus on:

Reactions involving the nitroso group: This could include reductions to the corresponding amine, oxidations, or cycloaddition reactions. N-nitrosamines, a related class of compounds, are known to be susceptible to nucleophilic attack at the nitroso-nitrogen. nih.gov

Functionalization of the benzothiazole ring: Exploring reactions that modify the benzene (B151609) or thiazole (B1198619) portions of the molecule can lead to a diverse range of new derivatives. nih.gov

Catalytic transformations: The use of novel catalysts could enable previously unknown reactions and provide access to unique molecular architectures. rsc.org

By systematically studying the reactivity of this compound, chemists can expand the toolkit of reactions available for creating new and potentially valuable compounds.

Integration with Advanced in situ Spectroscopic Monitoring Techniques

To gain a deeper understanding of the synthesis and reactions of this compound, the integration of advanced in situ spectroscopic monitoring techniques is essential. These methods allow for real-time analysis of reaction mixtures, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. researchgate.net

Techniques that could be particularly valuable include:

In situ Fourier-transform infrared (FTIR) spectroscopy: Can track the changes in functional groups throughout a reaction. researchgate.net

In situ Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the species present in the reaction mixture.

High-Performance Liquid Chromatography (HPLC) with post-column UV photolysis/Griess reaction: This powerful screening tool can detect and quantify known and unknown N-nitro(so) compounds. sonar.ch

The data obtained from these techniques can help optimize reaction conditions, identify byproducts, and elucidate complex reaction pathways, leading to more efficient and controlled synthetic processes.

High-Throughput Synthesis and Screening for Chemical Diversity Libraries

To explore the potential applications of this compound and its derivatives, the generation of chemical diversity libraries is a powerful strategy. lifechemicals.com High-throughput synthesis (HTS) methods can be employed to rapidly create a large number of structurally related compounds. cam.ac.uk These libraries can then be screened against a variety of biological targets or for specific material properties.

The process typically involves:

Library Design: Selecting a diverse range of starting materials and reaction conditions to maximize the structural variety of the resulting compounds. lifechemicals.com

Automated Synthesis: Using robotic systems to perform a large number of reactions in parallel.

High-Throughput Screening: Rapidly testing the synthesized compounds for the desired activity.

The creation of diverse chemical libraries based on the this compound scaffold could accelerate the discovery of new lead compounds for drug development or novel materials with unique properties. lifechemicals.comnih.gov

Synergistic Combination of Experimental Synthesis with Advanced Theoretical Modeling

The integration of experimental synthesis with advanced theoretical modeling offers a powerful approach to understanding and predicting the properties and reactivity of this compound. Computational chemistry can be used to model molecular structures, predict reaction outcomes, and calculate various physicochemical properties. nih.gov

This synergistic approach can:

Guide experimental work: Theoretical calculations can help prioritize synthetic targets and predict the most promising reaction conditions.

Elucidate reaction mechanisms: Computational modeling can provide insights into the transition states and intermediates involved in chemical reactions, which can be difficult to observe experimentally. rsc.org

Predict molecular properties: Properties such as electronic structure, and reactivity can be calculated, providing a deeper understanding of the molecule's behavior.

By combining the strengths of both experimental and theoretical approaches, researchers can gain a more comprehensive understanding of this compound and accelerate the discovery of its potential applications.

Addressing Chemical Stability and Storage Challenges for Research Applications

A critical and practical aspect of working with any chemical compound is understanding its stability and establishing appropriate storage conditions. For this compound, future research must address these challenges to ensure the reliability and reproducibility of experimental results. N-nitroso compounds can be sensitive to light, temperature, and pH. nih.govamerigoscientific.com

Key considerations for future studies include:

Degradation studies: Systematically investigating the degradation of this compound under various conditions (e.g., different temperatures, light exposure, pH levels, and in the presence of oxygen or moisture) to identify potential degradation products and pathways. researchgate.net

Development of optimal storage protocols: Based on stability data, establishing clear guidelines for the long-term storage of the compound to maintain its purity and integrity.

Formulation strategies: For specific applications, it may be necessary to develop formulations that enhance the stability of the compound.

Addressing these stability and storage challenges is essential for ensuring the quality of the compound used in research and for any potential future applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.